1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)-
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Overview
Description
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a methoxyphenyl group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like sodium azide or thiourea
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid
Reduction: Formation of 2-(4-methoxyphenyl)-1,3-dioxolane
Substitution: Formation of 2-(azidomethyl)-2-(4-methoxyphenyl)-1,3-dioxolane
Scientific Research Applications
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the chloromethyl and methoxyphenyl groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane, 2-(chloromethyl)-2-phenyl-
- 1,3-Dioxolane, 2-(bromomethyl)-2-(4-methoxyphenyl)-
- 1,3-Dioxolane, 2-(hydroxymethyl)-2-(4-methoxyphenyl)-
Uniqueness
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- is unique due to the presence of both a chloromethyl group and a methoxyphenyl group
Properties
CAS No. |
494221-42-0 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13ClO3/c1-13-10-4-2-9(3-5-10)11(8-12)14-6-7-15-11/h2-5H,6-8H2,1H3 |
InChI Key |
DMKDJBPQGJHSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(OCCO2)CCl |
Origin of Product |
United States |
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